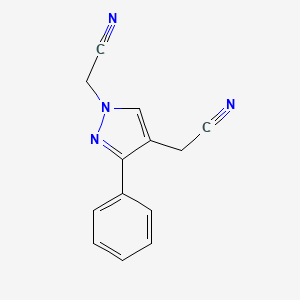
2,2'-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two acetonitrile groups at positions 2 and 2’. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Méthodes De Préparation
The synthesis of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The general synthetic route can be summarized as follows:
Cyclocondensation: 1,3-dicarbonyl compounds react with phenylhydrazine in the presence of iodine to form the pyrazole ring.
Substitution: The resulting pyrazole derivative undergoes substitution reactions to introduce the acetonitrile groups at positions 2 and 2’.
Analyse Des Réactions Chimiques
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the acetonitrile groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications, including:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Material Science: Pyrazole derivatives are used in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play key roles in inflammation and signal transduction . The compound may also interact with DNA and proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile include other pyrazole derivatives such as:
2,2’-(1-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile: Similar structure but with different substituents.
2,2’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Contains a triazole ring instead of a pyrazole ring.
The uniqueness of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile lies in its specific substitution pattern and the presence of acetonitrile groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H10N4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-[1-(cyanomethyl)-3-phenylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C13H10N4/c14-7-6-12-10-17(9-8-15)16-13(12)11-4-2-1-3-5-11/h1-5,10H,6,9H2 |
Clé InChI |
FSRAEODISFTDFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C=C2CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)
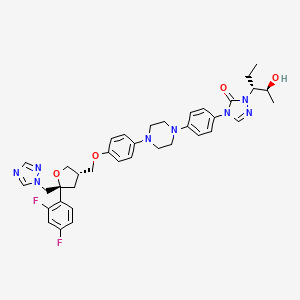

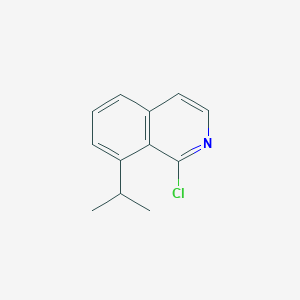
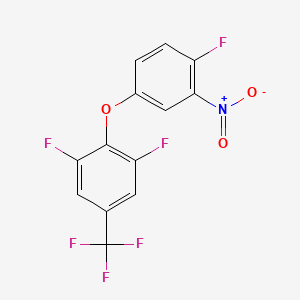

![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
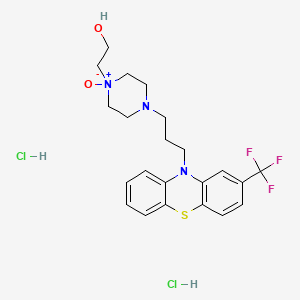
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)



